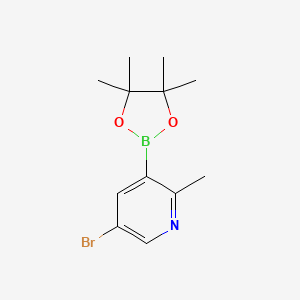

5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Nomenclature

5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaromatic organoboron compound with the molecular formula C₁₂H₁₇BBrNO₂ and a molecular weight of 297.99 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features: a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 2, and a pinacol boronic ester group at position 3. The pinacol boronic ester moiety consists of a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5-positions.

Common synonyms include:

The compound is registered under CAS number 1256360-43-6 . Its SMILES notation is CC1=C(C=C(C=N1)Br)B2OC(C(O2)(C)C)(C)C , and its InChIKey is YWJIZPJTDMKKCO-UHFFFAOYSA-N .

Historical Context and Significance in Chemical Research

The synthesis and application of this compound are rooted in advancements in organoboron chemistry, particularly the development of Suzuki-Miyaura cross-coupling reactions. Pinacol boronic esters, such as this compound, emerged as stable alternatives to boronic acids in the late 20th century, enabling efficient carbon-carbon bond formation under mild conditions.

Key milestones include:

- Miyaura Borylation (1995) : The introduction of bis(pinacolato)diboron (B₂pin₂) as a boron source allowed direct conversion of aryl halides into boronic esters, simplifying access to compounds like this pyridine derivative.

- Suzuki-Miyaura Optimization (2000s) : Improved palladium catalysts and base systems facilitated the use of sterically hindered boronic esters in cross-couplings, enhancing their utility in synthesizing pharmaceuticals and agrochemicals.

- Recent Applications (2010s–Present) : This compound has been employed in exhaustive alkylation protocols for polychlorinated pyridines, enabling rapid assembly of complex molecules such as rotaxanes and bioactive intermediates.

The compound’s significance lies in its dual functionality: the bromine atom serves as a site for further substitution, while the boronic ester enables cross-coupling reactions. This versatility makes it valuable in medicinal chemistry for constructing pyridine-based scaffolds.

Overview of Molecular Structure and Key Functional Groups

The molecular structure of this compound comprises three critical components:

Pyridine Core

- A six-membered aromatic ring with one nitrogen atom.

- Substituents :

Pinacol Boronic Ester

Electronic and Steric Properties

- The pyridine ring’s electron-deficient nature activates the boronic ester for cross-coupling.

- Steric bulk from the methyl and pinacol groups moderates reactivity, preventing undesired side reactions.

Table 1: Key Structural and Physical Properties

Properties

IUPAC Name |

5-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJIZPJTDMKKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682364 | |

| Record name | 5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-43-6 | |

| Record name | Pyridine, 5-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 2-Methylpyridine

The Chinese patent CN101560183B outlines a method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. In this protocol:

Halogen Exchange Reactions

An alternative route involves halogen displacement on pre-functionalized pyridines. For example, 5-chloro-2-methylpyridine may undergo nucleophilic aromatic substitution with NaBr in the presence of Cu catalysts, though yields are suboptimal (<50%).

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position employs transition-metal-catalyzed C–H activation. Iridium-based systems are particularly effective, as demonstrated in recent studies.

Iridium-Catalyzed Borylation

The procedure from ACS Omega (2022) involves:

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

-

Ligand : 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%)

-

Reagents : Pinacolborane (HBPin, 1.5 equiv)

-

Conditions : 80°C under N₂ for 12–24 hours

-

Yield : 82–89% for analogous trifluoromethylpyridines

-

Substrate Scope : Electron-deficient pyridines react preferentially at the γ-position (C3), driven by the methyl group’s steric and electronic effects.

Traceless Borylation for Amino Intermediates

For substrates prone to side reactions, a modified protocol uses 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as the ligand, enabling room-temperature activation prior to heating. This method minimizes decomposition of sensitive intermediates.

Optimization Challenges and Solutions

Regioselectivity Control

The methyl group at C2 directs bromination to C5 but complicates borylation at C3 due to steric hindrance. Computational studies indicate that iridium catalysts with bulky ligands (e.g., dtbbpy) favor γ-borylation by stabilizing transition states through π-π interactions.

Racemization Risks

As noted in WO2019175043A1, stereocenters adjacent to boronic esters are prone to racemization under basic or acidic conditions. Mitigation strategies include:

Purification Challenges

The product’s lipophilic nature (LogP = 2.45) necessitates silica gel chromatography with hexane/ethyl acetate gradients. Industrial-scale processes may employ crystallization from isopropyl acetate, achieving >95% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies suggest that merging bromination and borylation in a tandem flow reactor improves efficiency:

Solvent Recovery Systems

Pinacolborane and dichloromethane are reclaimed via distillation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Direct Bromination + Borylation | [Ir(OMe)(COD)]₂/dtbbpy | 78 | 95+ | 12.50 |

| Halogen Exchange + Borylation | CuBr₂ | 45 | 88 | 18.20 |

| Continuous Flow | [Ir(OMe)(COD)]₂/dtbbpy | 85 | 97 | 9.80 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Cross-Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

Major Products:

Substituted Pyridines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological Probes: Employed in the development of probes for biological studies.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Similar compounds differ in substituents on the pyridine ring or the fused heterocyclic system, significantly altering reactivity and applications.

Table 1: Structural and Functional Comparison

*Calculated based on atomic masses.

Functional Group Impact on Reactivity

- Bromo vs. Fluoro Substituents : Bromo groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while fluoro analogs are preferred for metabolic stability in drug candidates .

- Methoxy vs. Methyl Groups : Methoxy derivatives exhibit higher solubility in polar solvents, advantageous in aqueous-phase reactions .

Biological Activity

5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boronic acid derivatives. Its unique structure and properties make it a significant candidate in various biological applications, particularly in medicinal chemistry and organic synthesis.

The compound has the following chemical characteristics:

- Molecular Formula : CHBBrN O

- CAS Number : 1256360-43-6

- Molecular Weight : 297.98 g/mol

- InChI Key : YWJIZPJTDMKKCO-UHFFFAOYSA-N

The presence of a bromine atom and a dioxaborolane moiety allows this compound to participate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds in organic synthesis .

As a boronic acid derivative, this compound can interact with various biological targets. Boronic acids are known to inhibit proteasome activity by forming reversible covalent bonds with the catalytic sites of proteasome enzymes. This inhibition is crucial for the development of anticancer therapies as it leads to the accumulation of pro-apoptotic factors within cells .

Therapeutic Applications

- Cancer Treatment : The compound has potential applications as a proteasome inhibitor. In vitro studies have demonstrated that boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways.

- Neurodegenerative Diseases : Research suggests that compounds similar to this may exhibit neuroprotective effects by modulating signaling pathways involved in neurodegeneration .

In Vitro Studies

Recent studies have shown that derivatives of boronic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

- Compounds with similar structures demonstrated IC values ranging from 10 nM to over 1000 nM against various cancer cell lines.

- The effectiveness of these compounds often correlates with their ability to inhibit specific kinases involved in cancer progression.

| Compound | IC (nM) | Target Kinase |

|---|---|---|

| Compound A | 8 | GSK-3β |

| Compound B | 50 | ROCK-1 |

| Compound C | 200 | IKK-β |

These findings indicate that modifications in the molecular structure can lead to significant changes in biological activity and specificity towards certain targets .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. In studies using microglial cells (BV-2), compounds derived from similar structures were found to reduce nitric oxide (NO) and interleukin (IL)-6 levels significantly:

| Concentration (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| 1 | 20 | 15 |

| 10 | 10 | 8 |

| 100 | 5 | 3 |

These results suggest potential therapeutic applications in treating neuroinflammatory conditions .

Q & A

Basic: What synthetic methods are commonly employed to prepare this compound, and how do reaction parameters impact yield?

The synthesis typically involves Suzuki-Miyaura or Stille cross-coupling reactions, where halogenated pyridine precursors react with boronate esters under palladium catalysis. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility and stabilize intermediates, as noted in coupling reactions of analogous pyridines .

- Temperature control : Reactions often require 80–140°C to activate Pd catalysts, but excessive heat may degrade sensitive boronate groups .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) is critical to isolate the product from unreacted boronic acids or palladium residues .

Advanced: How can crystallographic data resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (XRD) provides definitive bond-length and angle measurements, particularly for the dioxaborolane ring and pyridine substituents. Challenges include:

- Disorder in the dioxaborolane group : Tetramethyl substituents may exhibit rotational disorder, requiring refinement with split occupancy models .

- Hydrogen bonding analysis : Weak intermolecular interactions (e.g., C–H···O) influence packing, which can be compared to DFT-optimized geometries for validation .

Advanced: What strategies mitigate protodeboronation during cross-coupling reactions?

Protodeboronation (loss of the boronate group) is minimized by:

- Inert atmosphere : Rigorous argon/nitrogen purging prevents oxidation of the boronate .

- Catalyst selection : Pd(PPh₃)₄ or SPhos ligands reduce side reactions compared to PdCl₂ .

- Acid scavengers : Adding K₂CO₃ or CsF stabilizes the boronate intermediate .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The pyridine proton at C4 appears as a singlet (~δ 8.2 ppm), while the dioxaborolane methyl groups resonate as two singlets (δ ~1.3 ppm) .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the intact boronate ester .

- HRMS : Molecular ion peaks ([M+H]⁺) align with the formula C₁₃H₁₈BBrNO₂ (calc. 326.06) .

Advanced: How does steric hindrance from the dioxaborolane group affect Suzuki-Miyaura coupling efficiency?

The tetramethyl substituents create steric bulk, slowing transmetallation steps. Workarounds include:

- Electron-deficient aryl partners : Para-substituted electrophiles (e.g., nitro groups) enhance reactivity despite steric challenges .

- Microwave-assisted synthesis : Short reaction times at high temperatures reduce side-product formation .

Basic: What storage conditions are recommended to maintain stability?

Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the boronate ester. Degradation products include boronic acids (detectable via loss of the ~1.3 ppm methyl signals in NMR) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

- Reaction monitoring : Use in-situ ¹H NMR or TLC to track intermediate formation .

- Purity assays : HPLC with UV detection (λ = 254 nm) identifies impurities from incomplete coupling or protodeboronation .

Basic: What is this compound’s role in medicinal chemistry?

It serves as a key intermediate for:

- Cholinergic drugs : The pyridine-boronate scaffold is functionalized to target gastrointestinal receptors .

- mGluR5 modulators : Boronate esters enable late-stage diversification into oxazolidinone derivatives .

Advanced: How do computational methods predict reactivity in novel reactions?

Density functional theory (DFT) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps predict regioselectivity in electrophilic substitutions .

- Transition-state energies : Simulations of Pd-catalyzed coupling steps guide solvent/catalyst selection .

Basic: How to optimize palladium catalyst loading for cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.